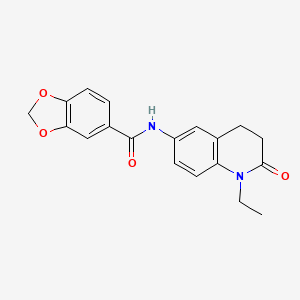

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a tetrahydroquinolin scaffold fused with a 1,3-benzodioxole carboxamide moiety. The compound features an ethyl substituent at the N1 position of the tetrahydroquinolin ring and a 2-oxo group at the C2 position. Its molecular formula is C₁₉H₁₈N₂O₄, with a calculated molecular weight of 338.36 g/mol.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-21-15-6-5-14(9-12(15)4-8-18(21)22)20-19(23)13-3-7-16-17(10-13)25-11-24-16/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTQROQBCCMQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2H-1,3-benzodioxole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tetrahydroquinolin derivatives modified with aromatic carboxamide groups. Below is a comparative analysis of its structural and functional analogs:

Structural Analogs and Substituent Effects

Key Observations :

- The pyrrolidine substituent in the thiophene derivative () introduces chirality and polar functional groups, which may improve aqueous solubility or target-binding specificity .

- Linker Modifications: The carboxamide linker in the target compound and M074-0673 contrasts with the ethanediamide in QOD. Carboxamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity .

Physicochemical Properties

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A tetrahydroquinoline core : This moiety is linked to an ethyl group and a carbonyl group.

- A benzodioxole ring : This contributes to the compound's unique electronic properties and potential interactions with biological targets.

The full chemical formula is CHNO, which highlights its diverse functional groups that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For example, it has been shown to interact with enzymes related to cancer progression and inflammation.

- Receptor Modulation : It can bind to specific receptors on cell surfaces, altering signaling pathways that regulate cellular functions such as proliferation and apoptosis.

- Nucleic Acid Interaction : The compound may bind to DNA or RNA, affecting gene expression and protein synthesis, which can lead to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Preliminary studies have demonstrated that this compound has potential anticancer effects. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Notably, it exhibited inhibitory effects against viruses such as Influenza A and Coxsackievirus B3. This suggests potential applications in developing antiviral therapies.

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory responses.

Study 1: Anticancer Activity

In a study evaluating the effects of the compound on cancer cell lines (e.g., HepG2 and MCF7), it was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via caspase activation.

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral activity against Influenza A virus. The compound demonstrated a dose-dependent inhibition of viral replication in MDCK cells with an IC50 value of approximately 5 µM.

Data Summary

| Activity | Cell Line/Model | IC50/Effect |

|---|---|---|

| Anticancer | HepG2 | >10 µM (apoptosis) |

| Antiviral | MDCK (Influenza A) | 5 µM |

| Anti-inflammatory | RAW 264.7 (macrophages) | Reduced cytokine production |

Q & A

Q. Key Parameters :

- Grid box size: 20 × 20 × 20 Å centered on the active site.

- Genetic algorithm runs: 100 iterations.

What synthetic strategies optimize yield and purity for this compound?

Q. Basic Research Focus

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency. Ethanol is preferred for cyclization steps .

- Catalysts : Use coupling agents like HATU or EDCI for amide bond formation, achieving yields up to 82% in related compounds .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >95% .

Q. Advanced Optimization :

- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% in pyrimidine derivatives .

- Statistical Design : Apply Box-Behnken models to optimize temperature, solvent ratio, and catalyst loading .

How should researchers address variability in biological activity data across cell-based assays?

Q. Advanced Research Focus

- Assay Standardization : Use consistent cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hrs) for MTT/SRB assays .

- Dose-Response Curves : Generate IC50 values in triplicate to account for biological variability. For example, quinoline carboxamides showed IC50 values of 12–45 μM across assays .

- Mechanistic Validation : Pair cytotoxicity assays with target-specific tests (e.g., tubulin polymerization inhibition for antimitotic activity) .

Q. Statistical Tools :

- ANOVA with post-hoc Tukey tests to compare means.

- EC50 calculations using nonlinear regression (GraphPad Prism).

What structural analogs of this compound exhibit enhanced bioactivity, and what SAR trends emerge?

Q. Advanced Research Focus

Q. Activity Comparison :

| Derivative Structure | Target Activity (IC50) | Key Modification |

|---|---|---|

| Quinoline-3-carboxamide (52) | 45 μM (HeLa) | 3-position substitution |

| Tetrahydroquinolin-6-yl analog | 18 μM (GSK-3β) | N-ethyl-2-oxo group |

| Benzothiazole-3-carboxamide (4g) | 12 μM (Tubulin) | 4-chlorophenyl substituent |

What computational methods predict metabolic stability and toxicity profiles?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or ProTox-II to estimate:

- CYP450 Metabolism : Molecular dynamics simulations (e.g., Desmond) identify CYP3A4 binding hotspots, guiding deuteration to reduce clearance .

Case Study : N-benzyl tetrahydroisoquinoline derivatives showed 60% lower hepatic extraction ratios after methyl group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.